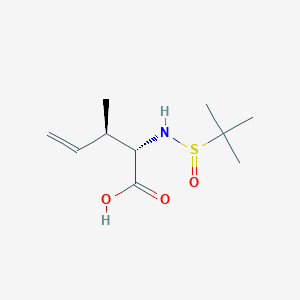
(2S,3R)-2-(((S)-tert-Butylsulfinyl)amino)-3-methylpent-4-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (2S,3R)-2-(((S)-tert-butilsulfinil)amino)-3-metilpent-4-enoico es un derivado de aminoácido quiral.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido (2S,3R)-2-(((S)-tert-butilsulfinil)amino)-3-metilpent-4-enoico generalmente involucra reacciones estereoselectivas. Un método común es la adición C-radical estereoselectiva a una imina N-sulfinil derivada de glioxilato quiral a través de catálisis fotoredox promovida por luz visible . Este método permite el uso de ácidos carboxílicos como precursores radicales sin derivatización previa.
Métodos de Producción Industrial
Si bien los métodos de producción industrial específicos para este compuesto no están ampliamente documentados, los principios de síntesis estereoselectiva y catálisis fotoredox se pueden escalar para aplicaciones industriales. El uso de cantidades catalíticas de fotocatalizadores orgánicos basados en acridinio es crucial en estos procesos .
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido (2S,3R)-2-(((S)-tert-butilsulfinil)amino)-3-metilpent-4-enoico experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Las condiciones para estas reacciones varían según el resultado deseado, pero a menudo involucran temperaturas controladas y catalizadores específicos .
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de oxidación pueden producir sulfoxidos o sulfonas, mientras que las reacciones de reducción pueden producir aminas o alcoholes .
Aplicaciones Científicas De Investigación
El ácido (2S,3R)-2-(((S)-tert-butilsulfinil)amino)-3-metilpent-4-enoico tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza en la síntesis de compuestos quirales y como bloque de construcción para moléculas más complejas.
Biología: Se estudia por su potencial actividad biológica e interacciones con enzimas.
Medicina: Se investiga por sus posibles propiedades terapéuticas y como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos finos y farmacéuticos.
Mecanismo De Acción
El mecanismo de acción del ácido (2S,3R)-2-(((S)-tert-butilsulfinil)amino)-3-metilpent-4-enoico involucra su interacción con objetivos moleculares y vías específicas. La estereoquímica del compuesto juega un papel crucial en su afinidad de unión y actividad. Puede interactuar con enzimas o receptores, lo que lleva a varios efectos biológicos .
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido (2S,3R)-2,3-dibromo-3-fenilpropanoico
- Otros derivados de aminoácidos quirales
Singularidad
Lo que distingue al ácido (2S,3R)-2-(((S)-tert-butilsulfinil)amino)-3-metilpent-4-enoico es su estereoquímica única y la presencia del grupo tert-butilsulfinil. Esta característica estructural imparte reactividad y selectividad específicas en reacciones químicas, lo que lo convierte en un compuesto valioso en la química orgánica sintética .
Propiedades
Fórmula molecular |
C10H19NO3S |
|---|---|
Peso molecular |
233.33 g/mol |
Nombre IUPAC |
(2S,3R)-2-(tert-butylsulfinylamino)-3-methylpent-4-enoic acid |
InChI |
InChI=1S/C10H19NO3S/c1-6-7(2)8(9(12)13)11-15(14)10(3,4)5/h6-8,11H,1H2,2-5H3,(H,12,13)/t7-,8+,15?/m1/s1 |
Clave InChI |
LKFAJBSAIXZFTJ-QOQVMDBCSA-N |
SMILES isomérico |
C[C@H](C=C)[C@@H](C(=O)O)NS(=O)C(C)(C)C |
SMILES canónico |
CC(C=C)C(C(=O)O)NS(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1S,2R,3S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B12062484.png)


![4-[2-[4-[3-(4-chlorophenyl)prop-2-enyl]piperazin-1-yl]ethyl]benzoic acid;sulfuric acid](/img/structure/B12062503.png)
![Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl] disulfide](/img/structure/B12062508.png)

![9-[(2R,4S,5R)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-methylimino-5H-purin-6-one](/img/structure/B12062519.png)



(tricyclohexylphosphine)ruthenium(II)](/img/structure/B12062531.png)
